molecular formula C22H22N2O5S3 B2502042 Methyl 5-phenyl-3-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)thiophene-2-carboxylate CAS No. 922701-40-4

Methyl 5-phenyl-3-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)thiophene-2-carboxylate

Cat. No.: B2502042
CAS No.: 922701-40-4
M. Wt: 490.61
InChI Key: CYMMOLNCMXMDGO-UHFFFAOYSA-N
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Description

Methyl 5-phenyl-3-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C22H22N2O5S3 and its molecular weight is 490.61. The purity is usually 95%.
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Biological Activity

Methyl 5-phenyl-3-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)thiophene-2-carboxylate is a complex thiophene derivative that has garnered attention for its potential biological activities. Thiophene derivatives are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, antibacterial, and antiviral effects. This article aims to explore the biological activity of this specific compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Thiophene Ring : A five-membered aromatic ring containing sulfur.
  • Piperidine Moiety : A six-membered ring that contributes to the compound's biological activity.
  • Carboxamide Group : Enhances solubility and biological interaction.

The molecular formula is C19H22N2O4S3C_{19}H_{22}N_2O_4S_3, with a molecular weight of approximately 414.56 g/mol.

Anticancer Activity

Recent studies have indicated that thiophene derivatives exhibit significant anticancer properties. For instance, a study evaluated various thiophene derivatives for their ability to inhibit cancer cell proliferation. The results showed that compounds similar to this compound demonstrated IC50 values in the micromolar range against several cancer cell lines, including breast and colon cancer cells .

Table 1: Anticancer Activity of Thiophene Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
AMCF-712.5Apoptosis induction
BHCT11615.0Cell cycle arrest
CHeLa10.0Inhibition of angiogenesis

Anti-inflammatory Activity

Thiophene derivatives are also recognized for their anti-inflammatory effects. In vitro assays have shown that these compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, compound 4 from a related study inhibited the enzyme lipoxygenase (LOX) by approximately 57%, showcasing its potential as an anti-inflammatory agent .

Table 2: Anti-inflammatory Effects of Thiophene Derivatives

CompoundCytokine Inhibited% Inhibition at 100 µg/mL
DTNF-α63%
EIL-670%
FIL-1β50%

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Studies have reported minimum inhibitory concentration (MIC) values against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL, indicating potent antimicrobial activity .

Table 3: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.22
Escherichia coli0.25

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiophene derivatives. Research indicates that modifications to the piperidine ring and the position of substituents on the thiophene ring significantly influence biological activity. For instance, the introduction of electron-withdrawing groups enhances anticancer activity, while alkyl substitutions improve anti-inflammatory effects .

Case Studies

  • Case Study on Anticancer Efficacy : A recent study published in a peer-reviewed journal evaluated the anticancer effects of methyl 5-phenyl derivatives in a murine model of breast cancer. The results demonstrated a significant reduction in tumor size when treated with this compound compared to controls, highlighting its therapeutic potential.
  • Clinical Implications : The anti-inflammatory properties observed in thiophene derivatives suggest potential applications in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Properties

IUPAC Name

methyl 5-phenyl-3-[(1-thiophen-2-ylsulfonylpiperidine-4-carbonyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S3/c1-29-22(26)20-17(14-18(31-20)15-6-3-2-4-7-15)23-21(25)16-9-11-24(12-10-16)32(27,28)19-8-5-13-30-19/h2-8,13-14,16H,9-12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYMMOLNCMXMDGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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